

Spectroscopic data comparison of N-Cbz-L-alanine and N-Cbz-D-alanine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(Benzylloxycarbonyl)-DL-alanine*

Cat. No.: B554550

[Get Quote](#)

Spectroscopic Data Comparison: N-Cbz-L-alanine vs. N-Cbz-D-alanine

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and chiral drug development, the stereochemical purity of protected amino acids is paramount. N-Carbobenzylxy-L-alanine (N-Cbz-L-alanine) and its enantiomer, N-Carbobenzylxy-D-alanine (N-Cbz-D-alanine), are fundamental building blocks. While chemically identical in terms of connectivity, their three-dimensional arrangement leads to distinct biological activities. This guide provides a comparative analysis of their spectroscopic data, offering a foundational tool for their identification and quality control.

As enantiomers, N-Cbz-L-alanine and N-Cbz-D-alanine exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, their spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are also identical. The definitive spectroscopic method to differentiate between these two enantiomers is polarimetry, which measures the rotation of plane-polarized light.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Cbz-L-alanine and N-Cbz-D-alanine.

Spectroscopic Technique	N-Cbz-L-alanine	N-Cbz-D-alanine	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	See Table 2 for detailed assignments.	See Table 2 for detailed assignments.	[1]
¹³ C NMR (CDCl ₃ , 125 MHz)	See Table 3 for detailed assignments.	See Table 3 for detailed assignments.	
Mass Spectrometry (MS)	Molecular Weight: 223.23 g/mol	Molecular Weight: 223.23 g/mol	[2]
Specific Optical Rotation	-14.5° (c=2, Acetic Acid)	+15° (c=2, Acetic Acid)	

Table 1: Summary of Comparative Spectroscopic Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CH ₃	~1.44	Doublet	~7.2
-CH-	~4.38	Quartet	~7.2
-CH ₂ - (benzyl)	~5.11	Singlet	-
-NH-	~5.40	Broad Singlet	-
Aromatic -CH	~7.30-7.38	Multiplet	-
-COOH	~10.9	Broad Singlet	-

Table 2: ¹H NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl₃.

¹³C NMR Data

Assignment	Chemical Shift (δ) in ppm
-CH ₃	~18.5
-CH-	~49.6
-CH ₂ - (benzyl)	~67.3
Aromatic -CH	~128.3, 128.4, 128.7
Aromatic Quaternary C	~136.2
C=O (urethane)	~156.0
C=O (acid)	~177.8

Table 3: ^{13}C NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl_3 .

Infrared (IR) Spectroscopy

The IR spectra of N-Cbz-L-alanine and N-Cbz-D-alanine are identical. Key characteristic peaks include:

- $\sim 3300 \text{ cm}^{-1}$: N-H stretch (amide)
- $\sim 3030 \text{ cm}^{-1}$: Aromatic C-H stretch
- $\sim 2950 \text{ cm}^{-1}$: Aliphatic C-H stretch
- $\sim 1715 \text{ cm}^{-1}$: C=O stretch (carboxylic acid)
- $\sim 1690 \text{ cm}^{-1}$: C=O stretch (urethane)
- $\sim 1530 \text{ cm}^{-1}$: N-H bend and C-N stretch (amide II)
- $\sim 1250 \text{ cm}^{-1}$: C-O stretch (urethane)

Experimental Protocols

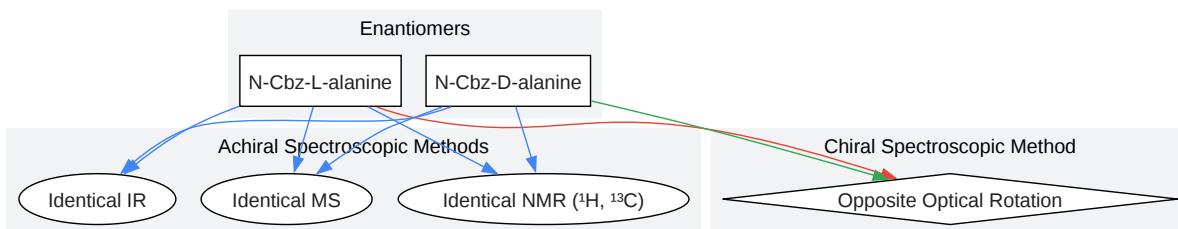
Below are representative experimental protocols for the acquisition of the spectroscopic data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the N-Cbz-alanine enantiomer in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: A 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).

2. Mass Spectrometry (MS)

- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Method: Infuse the sample solution directly into the ESI source.


- Ionization Mode: Can be run in either positive or negative ion mode.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 100-500).

3. Polarimetry

- Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).
- Sample Preparation: Accurately weigh the sample and dissolve it in a precise volume of solvent (e.g., acetic acid) to a known concentration (c), typically expressed in g/100 mL. For the referenced data, the concentration is 2 g/100 mL.
- Measurement:
 - Calibrate the instrument with a blank (pure solvent).
 - Fill the sample cell (of a known path length, l, in decimeters) with the sample solution.
 - Measure the observed optical rotation (α).
- Calculation of Specific Rotation ($[\alpha]$): $[\alpha] = \alpha / (l \times c)$

Logical Relationship Diagram

The following diagram illustrates the relationship between the enantiomeric nature of N-Cbz-L-alanine and N-Cbz-D-alanine and their resulting spectroscopic properties.

[Click to download full resolution via product page](#)

Caption: Enantiomers and their spectroscopic properties.

In conclusion, while a suite of standard spectroscopic techniques can confirm the chemical identity of N-Cbz-alanine, only chiroptical methods like polarimetry can definitively distinguish between the L- and D-enantiomers. This distinction is critical for applications in stereospecific synthesis and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Cbz-D-Alanine(26607-51-2) 1H NMR [m.chemicalbook.com]
- 2. N-Cbz-D-Alanine | 26607-51-2 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data comparison of N-Cbz-L-alanine and N-Cbz-D-alanine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554550#spectroscopic-data-comparison-of-n-cbz-l-alanine-and-n-cbz-d-alanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com